Direct Pharmaceutical Lead Identity: Confirmed Inclusion in Merck's Drug Discovery Pipeline for Piperidinyl Triazoles
The target compound is explicitly listed as 'Piperidinyl triazole derivative 4' (PMID28699813-Compound-14) in the Therapeutic Target Database, associated with a Merck Sharp & Dohme drug discovery program [1]. This specific structural identity differentiates it from generic piperidine-triazole building blocks that lack documented pharmaceutical lead provenance. While direct assay data for this exact compound are not publicly available within the identified source, its disclosure in a major pharmaceutical pipeline provides procurement-relevant evidence of scaffold validation.
| Evidence Dimension | Documented pharmaceutical lead identity |
|---|---|
| Target Compound Data | Disclosed as compound 14 in Merck program (PMID 28699813) |
| Comparator Or Baseline | Generic piperidine-triazole building blocks with no disclosed pharmaceutical lead identity |
| Quantified Difference | Direct literature link to a pharmaceutical lead series |
| Conditions | Therapeutic Target Database (TTD) entry for Piperidinyl triazole derivative 4 |
Why This Matters
Procurement of a compound with established pharmaceutical lead identity reduces the risk of investing in an untested scaffold and accelerates SAR exploration in related therapeutic programs.
- [1] Therapeutic Target Database. (n.d.). Piperidinyl triazole derivative 4 (PMID28699813-Compound-14). Drug Information Entry. View Source
